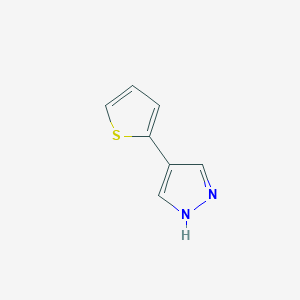

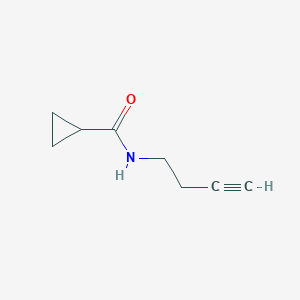

![molecular formula C21H24N2O2S2 B2512864 (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide CAS No. 1007056-11-2](/img/structure/B2512864.png)

(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H24N2O2S2 and its molecular weight is 400.56. The purity is usually 95%.

BenchChem offers high-quality (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Synthesis of Spiro Derivatives : Qing Zeng et al. (2018) conducted a study on the synthesis of spiro derivatives involving thiazolopyrimidine and pyrrolobenzothiazole, utilizing compounds structurally related to (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide (Zeng et al., 2018).

- Ethyl Amino Thiazolopyridine Derivatives : H. M. Mohamed's 2021 research explored the synthesis of ethyl amino thiazolopyridine derivatives, a process closely related to the compound (Mohamed, 2021).

Antimicrobial and Anticancer Potential

- Antimicrobial Properties : N. Desai et al. (2013) investigated the antimicrobial potential of thiazole derivatives, similar to the compound , demonstrating their effectiveness against bacterial and fungal infections (Desai et al., 2013).

- Potential Anticancer Agent : Y. Mabkhot et al. (2019) synthesized a thiazolidinone derivative, related to (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide, and evaluated its potential as an anticancer agent (Mabkhot et al., 2019).

Chemical Structure and Properties Analysis

- X-ray Crystallographic Analysis : The study by V. Dyachenko et al. (2014) utilized X-ray crystallography to analyze the structure of compounds similar to the one , providing insights into their molecular configuration (Dyachenko et al., 2014).

- Spectral Analysis and Computational Studies : The work of A. V. Tverdokhlebov et al. (2005) focused on the spectral analysis and computational studies of pyrrolothiazoles, closely related to the compound of interest, to understand their chemical properties (Tverdokhlebov et al., 2005).

Novel Synthesis Methods

- New Synthesis Approaches : The research by Wagnat W. Wardkhan et al. (2008) details novel approaches in the synthesis of thiazoles and their fused derivatives, which is relevant to understanding the synthesis of the compound (Wardkhan et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide are the CviR and LasR receptors, which are involved in quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Mode of Action

(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide interacts with its targets, the CviR and LasR receptors, by inhibiting their activity . This inhibition disrupts the quorum sensing signals, leading to changes in bacterial behavior.

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria. By inhibiting the CviR and LasR receptors, it disrupts the signaling that regulates gene expression in response to population density . This can lead to downstream effects such as reduced virulence and biofilm formation.

Result of Action

As a result of its action, (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide can inhibit the production of violacein, a purple pigment produced by Chromobacterium violaceum . It can also inhibit the production of green fluorescent protein (GFP) signals in Pseudomonas aeruginosa . Furthermore, it can lead to biofilm clearance .

Action Environment

The action, efficacy, and stability of (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide can be influenced by various environmental factors. For instance, solvent polarity can affect excited-state hydrogen bonds and proton transfers . .

Eigenschaften

IUPAC Name |

N-[6-ethoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S2/c1-5-25-16-7-9-18-19(13-16)27-21(23(18)10-11-26-4)22-20(24)17-8-6-14(2)12-15(17)3/h6-9,12-13H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGILGCARTBSZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)C)C)S2)CCSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

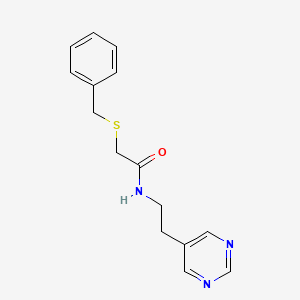

![Ethyl 6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2512783.png)

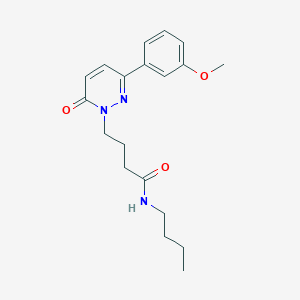

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2512785.png)

![N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

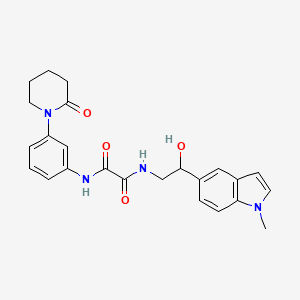

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2512791.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2512796.png)

![(4S)-7lambda6-Thia-1-azaspiro[3.4]octane 7,7-dioxide](/img/structure/B2512801.png)